![molecular formula C8H7NOS B3244240 Thieno[3,2-b]pyridin-5-ylmethanol CAS No. 161004-98-4](/img/structure/B3244240.png)
Thieno[3,2-b]pyridin-5-ylmethanol
Vue d'ensemble
Description
Thieno[3,2-b]pyridin-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-b]pyridin-5-ylmethanol typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminothiophene and 2-bromo-5-chloropyridine, a palladium-catalyzed cross-coupling reaction can be employed to form the thieno[3,2-b]pyridine core. Subsequent reduction and functionalization steps introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-b]pyridin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Thieno[3,2-b]pyridin-5-ylmethanal or Thieno[3,2-b]pyridin-5-ylcarboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Thieno[3,2-b]pyridin-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Mécanisme D'action
The mechanism of action of Thieno[3,2-b]pyridin-5-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thieno[2,3-b]pyridin-2-ylmethanol
- Thieno[3,2-b]pyridin-2-ylmethanol
- Thieno[2,3-b]pyridin-5-ylmethanol
Uniqueness
Thieno[3,2-b]pyridin-5-ylmethanol is unique due to its specific ring fusion pattern and functional group placement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
thieno[3,2-b]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGNRVWJFZPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


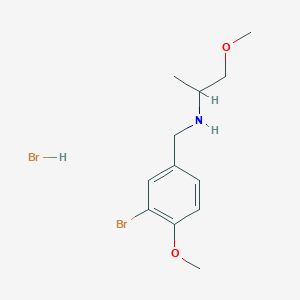
amine hydrochloride](/img/structure/B3244168.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)
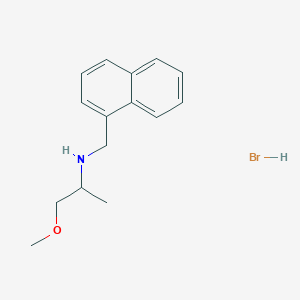
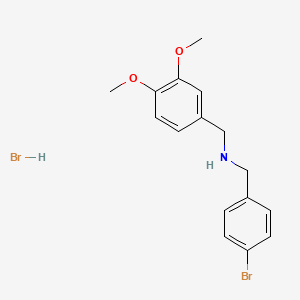
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3244206.png)
![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)

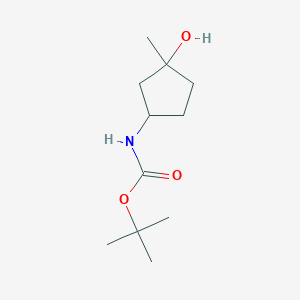
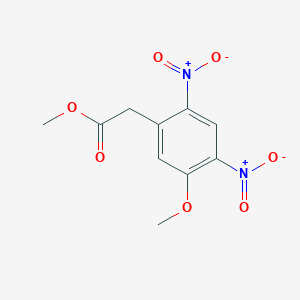
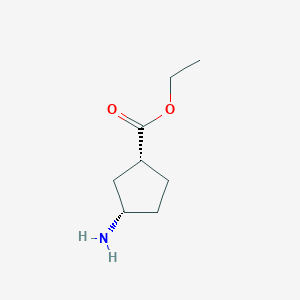
![1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone](/img/structure/B3244252.png)

